![molecular formula C20H20N4O3 B7534294 N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of the p53-MDM2 interaction, which is a critical pathway in cancer development.
Wirkmechanismus
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide inhibits the interaction between p53 and MDM2, which is a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby suppressing its tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, preventing the interaction between p53 and MDM2 and thereby stabilizing p53 levels in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. This compound has minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its high potency and selectivity for the p53-MDM2 interaction. This makes it an ideal tool for studying the role of p53 in cancer development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the use of this compound in clinical trials for cancer treatment is an exciting prospect that warrants further investigation.
Conclusion:
This compound is a promising small molecule inhibitor of the p53-MDM2 interaction that has shown significant potential in cancer research. Its high potency and selectivity make it an ideal tool for studying the role of p53 in cancer development. Future research on this compound will undoubtedly shed more light on its potential as a cancer therapy.
Synthesemethoden
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 4-bromo-2-chloroacetanilide with morpholine-4-carbonyl chloride to form N-(4-bromo-2-chloroacetanilido)-N-(morpholine-4-carbonyl)amine. This intermediate is then reacted with 3-(benzyloxy)aniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(18-16-6-1-2-7-17(16)22-23-18)21-13-14-4-3-5-15(12-14)20(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLQLZSZAOZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
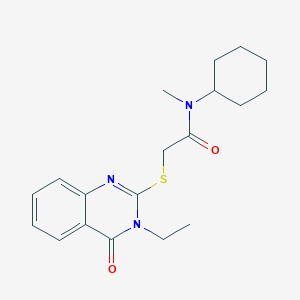
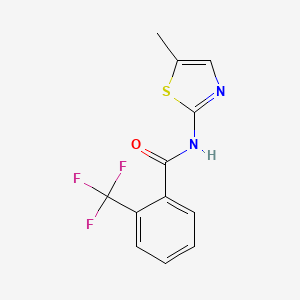
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
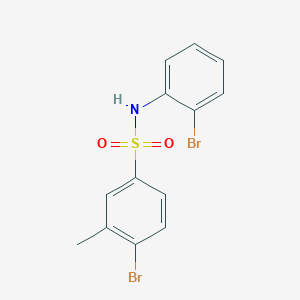
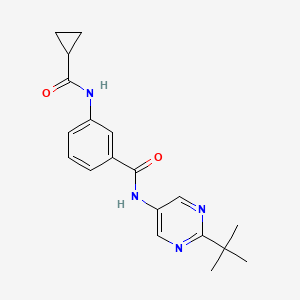

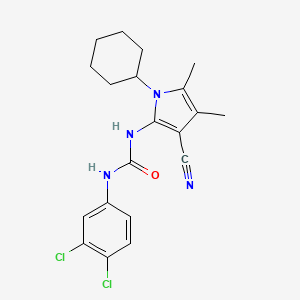
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

